5,7-Difluoroindoline
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Overview
Description
5,7-Difluoroindoline is a synthetic organic compound that belongs to the indoline class of compounds. Indoline derivatives are significant due to their presence in various natural products and pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoroindoline typically involves the electrophilic fluorination of indole derivatives. One common method includes the treatment of N-acylindole with trifluoromethyl hypofluorite in a solvent like chlorotrifluoromethane at low temperatures (around -78°C). This reaction yields a mixture of fluorinated indoline derivatives, which can be further purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoroindoline can undergo various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms on the indoline ring can influence the reactivity towards electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Nucleophilic Substitution: The presence of fluorine atoms can make certain positions on the indoline ring more susceptible to nucleophilic attack.
Common Reagents and Conditions
Electrophilic Fluorination: Reagents like trifluoromethyl hypofluorite and cesium fluoroxysulfate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield various fluorinated indoline derivatives, while oxidation and reduction can lead to different functionalized indoline compounds .
Scientific Research Applications
5,7-Difluoroindoline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmacologically active compounds, including potential antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Difluoroindoline involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoroindole
- 4,5,6,7-Tetrafluoroindole
- 2-Methyl-3-fluoroindole
Uniqueness
5,7-Difluoroindoline is unique due to the specific positioning of the fluorine atoms on the indoline ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other fluorinated indoline derivatives .
Properties
IUPAC Name |
5,7-difluoro-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAAWNDWZKKUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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